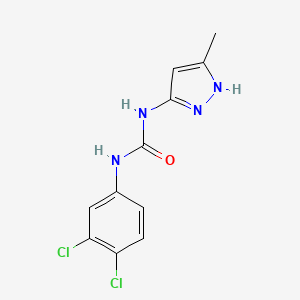
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea (DCPMPU) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 178-179 °C. DCPMPU has been studied for its biochemical and physiological effects, and its application in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), as an inhibitor of the enzyme histone deacetylase (HDAC), and as an inhibitor of the enzyme protein kinase C (PKC). 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has also been studied as an inhibitor of the enzyme cyclooxygenase (COX), and as an inhibitor of the enzyme lipoxygenase (LOX).
Wirkmechanismus
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea is believed to act as an inhibitor of AChE, HDAC, PKC, COX, and LOX by binding to the active sites of these enzymes and blocking their activity. This mechanism of action is similar to that of other synthetic compounds, such as S-methyl-thiocarbamoyl-3-methyl-1H-pyrazol-5-yl urea (SMTMPPU), which has also been studied as an inhibitor of AChE, HDAC, PKC, COX, and LOX.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of AChE, HDAC, PKC, COX, and LOX in vitro, and has been shown to reduce the levels of acetylcholine in the brain. In addition, 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been shown to reduce inflammation and oxidative stress in animal models, and to have anti-cancer effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize in a multi-step process. In addition, it is stable and can be stored for long periods of time without degradation. However, 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has some limitations for use in laboratory experiments. It is not as potent as some other synthetic compounds, and it is not very soluble in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea. These include further studies on the biochemical and physiological effects of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea, as well as studies on its potential use as a therapeutic agent. In addition, further studies could be conducted on the mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea, and on its potential use in other scientific research applications. Finally, further research could be conducted on the synthesis of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea and its potential use as a building block for other compounds.
Synthesemethoden
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea can be synthesized through a multi-step process. The first step involves the reaction of 3,4-dichlorophenyl isocyanate with 3-methyl-1H-pyrazol-5-amine in the presence of a base. This reaction yields 3,4-dichlorophenyl-3-methyl-1H-pyrazol-5-yl isocyanate, which can then be reacted with 2-aminoethanol in the presence of a base to form 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methyl-1H-pyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-4-10(17-16-6)15-11(18)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZVANKTJPXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)


![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
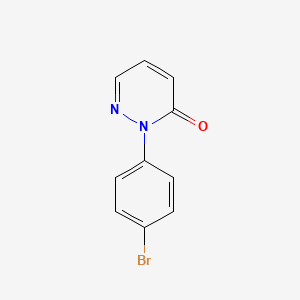
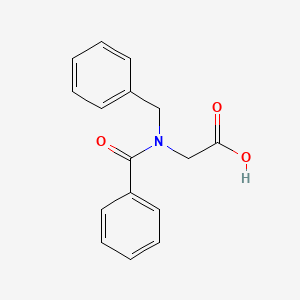
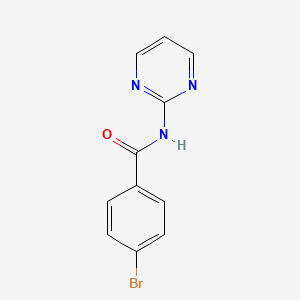
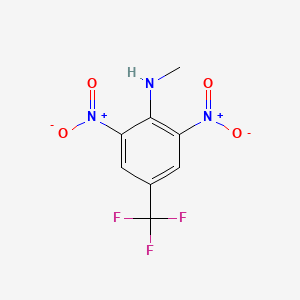
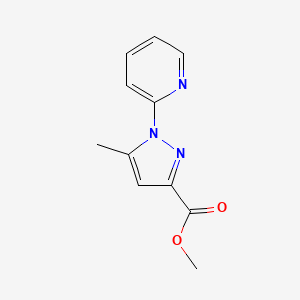
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)

